molecular formula C19H21NO5 B5124443 2-[2-(5-Methyl-2-propan-2-ylphenoxy)ethoxy]-5-nitrobenzaldehyde

2-[2-(5-Methyl-2-propan-2-ylphenoxy)ethoxy]-5-nitrobenzaldehyde

Cat. No.: B5124443
M. Wt: 343.4 g/mol
InChI Key: LYVZCKUTFDDUEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-(5-Methyl-2-propan-2-ylphenoxy)ethoxy]-5-nitrobenzaldehyde is an organic compound with a complex structure that includes a nitrobenzaldehyde moiety and a phenoxyethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(5-Methyl-2-propan-2-ylphenoxy)ethoxy]-5-nitrobenzaldehyde typically involves multiple steps. One common route starts with the preparation of 5-Methyl-2-propan-2-ylphenol, which is then reacted with ethylene oxide to form 2-(5-Methyl-2-propan-2-ylphenoxy)ethanol . This intermediate is further reacted with 5-nitrobenzaldehyde under specific conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-[2-(5-Methyl-2-propan-2-ylphenoxy)ethoxy]-5-nitrobenzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-[2-(5-Methyl-2-propan-2-ylphenoxy)ethoxy]-5-nitrobenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[2-(5-Methyl-2-propan-2-ylphenoxy)ethoxy]-5-nitrobenzaldehyde involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. The phenoxyethoxy group allows for specific binding interactions with proteins and enzymes, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(5-Methyl-2-propan-2-ylphenoxy)ethoxy]-5-nitrobenzaldehyde is unique due to its combination of a nitrobenzaldehyde moiety and a phenoxyethoxy group. This structure provides a balance of reactivity and stability, making it suitable for various applications in research and industry.

Properties

IUPAC Name

2-[2-(5-methyl-2-propan-2-ylphenoxy)ethoxy]-5-nitrobenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO5/c1-13(2)17-6-4-14(3)10-19(17)25-9-8-24-18-7-5-16(20(22)23)11-15(18)12-21/h4-7,10-13H,8-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYVZCKUTFDDUEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OCCOC2=C(C=C(C=C2)[N+](=O)[O-])C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.